3-Bromo-3',5'-dichlorobenzhydrol

Description

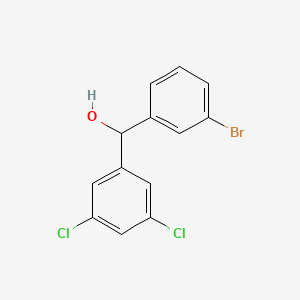

3-Bromo-3',5'-dichlorobenzhydrol is a halogenated benzhydrol derivative characterized by a central hydroxyl-bearing carbon flanked by two aromatic rings. The substituents include a bromine atom at the 3-position of one ring and chlorine atoms at the 3' and 5' positions of the second ring. This compound is structurally related to benzophenones and benzhydrols, which are intermediates in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

(3-bromophenyl)-(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBGQMAXAMYKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,5’-dichlorobenzhydrol typically involves the bromination and chlorination of benzhydrol derivatives. One common method includes the reaction of benzhydrol with bromine and chlorine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective substitution of the hydrogen atoms on the phenyl rings with bromine and chlorine atoms .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,5’-dichlorobenzhydrol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,5’-dichlorobenzhydrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-Bromo-3’,5’-dichlorobenzophenone.

Reduction: Formation of benzhydrol derivatives without halogen substituents.

Substitution: Formation of various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-3’,5’-dichlorobenzhydrol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,5’-dichlorobenzhydrol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogenated Benzhydrols

4,4'-Dichlorobenzhydrol

- Structure : Features chlorine atoms at the 4 and 4' positions of both aromatic rings.

- Synthesis : Prepared via Grignard reaction using p-bromochlorobenzene and magnesium, followed by hydrolysis .

- Key Differences : The absence of bromine and symmetrical substitution pattern in 4,4'-dichlorobenzhydrol contrast with the asymmetrical 3,3',5'-trichloro-bromo substitution in the target compound. This asymmetry likely reduces crystallinity and alters solubility compared to symmetrical isomers.

Dichlorobenzophenone (DCBP)

Brominated Analogues

3-Bromo-3'-nitrobenzophenone

- Structure: Bromine at the 3-position and a nitro group at the 3'-position of benzophenone.

- Properties : Melting point (124°C) and molecular weight (306.12 g/mol) are influenced by the nitro group’s electron-withdrawing effects. The nitro group enhances reactivity in reduction or substitution reactions compared to the hydroxyl group in benzhydrols .

3-Bromo-4-methylbenzophenone

- Structure : Bromine at the 3-position and a methyl group at the 4-position.

- Synthesis: Produced via bromination of 4-methylbenzophenone or Sandmeyer reaction from 3-amino-4-methylbenzophenone. Melting point: 107°C .

Physicochemical Properties and Reactivity

The table below summarizes key properties of 3-Bromo-3',5'-dichlorobenzhydrol and related compounds:

Biological Activity

3-Bromo-3',5'-dichlorobenzhydrol (BDCB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of BDCB, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C13H9BrCl2O

- Molecular Weight: 332.0 g/mol

BDCB is synthesized through the bromination and chlorination of benzhydrol derivatives. A common method involves reacting benzhydrol with bromine and chlorine in the presence of a catalyst under controlled conditions to ensure selective substitution on the phenyl rings.

The biological activity of BDCB is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical cellular processes, such as cell proliferation. This mechanism positions BDCB as a potential candidate for anticancer research, where it may disrupt tumor growth by targeting pathways essential for cancer cell survival.

Anticancer Properties

Research indicates that BDCB exhibits significant anticancer properties. In vitro studies have demonstrated that BDCB can inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 8.47 ± 0.18 | Significant growth inhibition after 48h and 72h treatment |

| HeLa (Cervical) | 9.22 ± 0.17 | Decreased cell viability with prolonged exposure |

| NIH-3T3 (Non-cancerous) | 89.8 ± 1.9 | Minimal toxicity observed |

These results indicate that BDCB selectively inhibits cancer cell growth while exhibiting low toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Mechanisms of Anticancer Activity

BDCB's anticancer effects are thought to involve several mechanisms:

- Apoptosis Induction: Flow cytometry studies have shown that BDCB promotes apoptosis in cancer cells, leading to increased annexin V positivity, which is indicative of early apoptotic events .

- Cell Cycle Arrest: Treatment with BDCB has been shown to alter cell cycle progression, particularly in Jurkat cells, suggesting that it may induce G1 phase arrest, thereby inhibiting further cell division .

Additional Biological Activities

In addition to its anticancer properties, BDCB has been investigated for other biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects, although further research is needed to quantify these effects and elucidate the underlying mechanisms.

- Enzyme Inhibition: BDCB has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its overall biological profile.

Case Studies and Research Findings

Recent studies have highlighted the potential of BDCB in drug development:

- A study demonstrated that BDCB could effectively inhibit the proliferation of MCF-7 cells with an IC50 value comparable to established anticancer agents.

- Another investigation revealed that BDCB's structural analogs exhibited enhanced activity against various cancer types, providing insights into structure-activity relationships that could guide future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.